![molecular formula C25H19FN2O5 B4067307 6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067307.png)
6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Overview
Description
6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a useful research compound. Its molecular formula is C25H19FN2O5 and its molecular weight is 446.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is 446.12779987 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Several studies have reported on the synthesis and characterization of chromene derivatives, showcasing the chemical reactivity of such compounds under various conditions. For instance, chromenes have been synthesized in aqueous media, highlighting methods that are environment-friendly and produce good yields with less pollution (Shi, Yu, Zhuang, & Wang, 2006)[https://consensus.app/papers/synthesis-3amino1aryl9methoxy56dihydro1h-benzof-shi/60b0ab770e35546f8b95093d0c28f2aa/?utm_source=chatgpt]. Similarly, another study demonstrated the synthesis of benzo[h]quinoline and benzo[h]chromene derivatives, evaluating their cytotoxic activity in human glioblastoma cells, with some compounds showing significant cytotoxic effects (Haiba, Al-Abdullah, Ghabbour, Riyadh, & Abdel-Kader, 2016)[https://consensus.app/papers/activity-benzohquinoline-benzohchromene-glioblastoma-haiba/50c1e64589e65bb7bedb533dc75acddb/?utm_source=chatgpt].
Antimicrobial and Antitumor Activities
Chromene derivatives have been investigated for their antimicrobial and antitumor activities. A study synthesized halogen derivatives of benzo[h]chromene and tested their antimicrobial activities, showing promising results against various pathogens (Khafagy, Abd El-Wahab, Eid, & El-Agrody, 2002)[https://consensus.app/papers/synthesis-halogen-derivatives-benzohchromene-khafagy/f79058e57a7f5c3a94c82c77c2ad0223/?utm_source=chatgpt]. Another research focused on the oxidative difunctionalization of 2-amino-2H-chromene, resulting in derivatives that exhibited significant antibacterial and antifungal activities (Nagamani, Jalapathi, Shankar, Neelamma, & Krishna, 2019)[https://consensus.app/papers/oxidative-difunctionalisation-2amino2hchromene-nagamani/233434cc2da757639e1903d1953a02fe/?utm_source=chatgpt].
Electrocatalytic and Photophysical Properties
The electrocatalytic assembly of chromene derivatives has been explored, with studies achieving efficient synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives under mild conditions (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014)[https://consensus.app/papers/multicomponent-assembling-aldehydes-4hydroxycoumarin-vafajoo/27e5a79f8c1e5149a041b1e0b2af7178/?utm_source=chatgpt]. Additionally, the photophysical properties of certain chromene derivatives have been analyzed, providing insights into their potential applications in fluorescent materials and optoelectronic devices (Roushdy, Farag, Ibrahim, Halim, & El-Gohary, 2019)[https://consensus.app/papers/synthesis-characterization-photosensitivity-studies-roushdy/fd7623efc86e51f096858e46fc95e661/?utm_source=chatgpt].
properties
IUPAC Name |
6-amino-8-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5/c1-29-21-8-14(6-7-19(21)30-12-15-4-2-3-5-18(15)26)24-16-9-22-23(32-13-31-22)10-20(16)33-25(28)17(24)11-27/h2-10,24H,12-13,28H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUWXSSOKGPNPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)OCC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.